molecular formula C9H11BrFN3O4 B1594401 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine CAS No. 69123-93-9

2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine

Cat. No.: B1594401
CAS No.: 69123-93-9
M. Wt: 324.1 g/mol
InChI Key: DPTQLSGNVUCAMZ-BYPJNBLXSA-N
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Description

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is a synthetic nucleoside analog. It is structurally similar to cytarabine, a well-known chemotherapeutic agent. This compound is characterized by the presence of a fluorine atom at the 2’ position and a bromine atom at the 5 position of the cytosine base, which is attached to a beta-D-arabinofuranosyl sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the sugar moiety, beta-D-arabinofuranose.

    Glycosylation: The sugar moiety is then glycosylated with a protected cytosine derivative.

    Halogenation: The glycosylated product undergoes halogenation to introduce the bromine atom at the 5 position.

    Fluorination: Finally, the fluorine atom is introduced at the 2’ position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

    Large-scale glycosylation: Using automated reactors to control temperature and reaction time.

    Efficient halogenation and fluorination: Employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 5-azido or 5-thio derivatives.

    Oxidation Products: Oxo derivatives at the 5 position.

    Reduction Products: Dehalogenated analogs.

Scientific Research Applications

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine involves its incorporation into DNA during replication. The presence of the fluorine and bromine atoms disrupts normal base pairing, leading to DNA chain termination. This compound targets rapidly dividing cells, making it effective against cancer cells and certain viruses.

Comparison with Similar Compounds

Similar Compounds

    Cytarabine: A chemotherapeutic agent used to treat leukemia.

    Gemcitabine: Another nucleoside analog used in cancer therapy.

    Fludarabine: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

2’-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine is unique due to the presence of both fluorine and bromine atoms, which enhance its stability and efficacy compared to other nucleoside analogs. This dual modification also provides distinct pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQLSGNVUCAMZ-BYPJNBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219191
Record name 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69123-93-9
Record name 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Fluoro-5-bromo-1-beta-D-arabinofuranosylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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